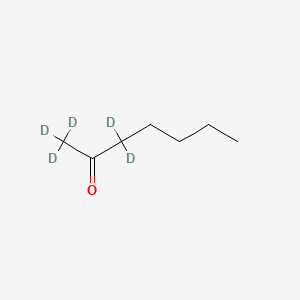

2-Heptanone-1,1,1,3,3-D5

Description

Significance of Isotopic Labeling in Contemporary Chemical Science

Isotopic labeling is a powerful technique that involves the incorporation of isotopes into molecules to track their journey through chemical reactions or biological systems. wikipedia.orgmusechem.comcreative-proteomics.com In this method, specific atoms within a molecule are replaced by their isotopes, which are variants of an element that possess the same number of protons but a different number of neutrons. musechem.com These isotopes act as tracers, allowing researchers to follow the labeled molecule without significantly altering its chemical properties. musechem.com

The most commonly used stable (non-radioactive) isotopes in this field include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). wikipedia.orgsymeres.com The presence and position of these isotopic labels in reaction products or metabolites can be detected using analytical techniques such as mass spectrometry (MS), which distinguishes based on mass differences, and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgmusechem.com This ability to trace molecular pathways provides invaluable insights, making isotopic labeling a cornerstone of pharmaceutical research, metabolic studies, mechanistic investigations, and environmental science. studysmarter.co.uk

Rationale for Deuteration in Ketone Derivatives: The Case of 2-Heptanone (B89624)

The strategic incorporation of deuterium, a stable isotope of hydrogen, into organic molecules like ketones is a widely used approach in chemical research. This process, known as deuteration, can significantly impact the molecule's pharmacokinetic and metabolic properties. The primary reason for this is the kinetic isotope effect (KIE), which arises because the carbon-deuterium (C-D) bond is stronger and breaks more slowly than the equivalent carbon-hydrogen (C-H) bond. symeres.comrsc.org This phenomenon is exploited by researchers to probe reaction mechanisms and to enhance the metabolic stability of drug candidates. symeres.com

Ketones are a class of organic compounds that are frequently targeted for deuteration. Numerous methods have been developed for the selective deuteration of ketones, often at the alpha-position (the carbon atom adjacent to the carbonyl group), using heavy water (D₂O) as an economical deuterium source. rsc.orgnih.govresearchgate.net 2-Heptanone, a simple methyl ketone, serves as an illustrative case. It is a naturally occurring compound found in various foods like cheese and beer and also functions as a pheromone in certain insects and rodents. wikipedia.org By creating a deuterated version of 2-heptanone, scientists can produce a molecule that is chemically almost identical to its natural counterpart but is easily distinguishable by mass-sensitive detectors. This allows for precise tracking and quantification in complex biological or environmental matrices where the natural compound may be present. researchgate.net

Overview of Research Paradigms Utilizing 2-Heptanone-1,1,1,3,3-D5

This compound is a specifically designed isotopically labeled form of 2-heptanone, where five hydrogen atoms at the 1st and 3rd positions have been replaced with deuterium atoms. cymitquimica.com Its primary and most significant application in research is as an internal standard for quantitative analysis, particularly in methods utilizing mass spectrometry, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). researchgate.netmedchemexpress.com

Internal standards are essential for accurate quantification because they are added in a known amount to a sample before analysis. They experience the same sample preparation and analysis effects (e.g., extraction losses, injection variability) as the analyte of interest. Because a deuterated standard like 2-Heptanone-d5 is nearly identical to the non-labeled analyte (2-heptanone) in terms of chemical behavior and chromatographic retention time, but has a higher mass, a mass spectrometer can detect both compounds simultaneously yet distinguish between them. medchemexpress.com This allows for the precise calculation of the analyte's concentration by comparing its detector response to that of the known amount of the internal standard.

Research areas where this compound is employed as an internal standard include:

Biomedical and Clinical Research : In metabolomics, particularly the analysis of volatile organic compounds (VOCs) in exhaled breath, where ketones like 2-heptanone can be potential biomarkers for diseases. mdpi.comnih.gov

Food Science and Fragrance Analysis : To accurately quantify the concentration of 2-heptanone, which contributes to the flavor and aroma profile of many foods and beverages. wikipedia.org

Environmental Monitoring : For the analysis of VOCs in air or water samples to assess environmental contamination.

Pheromone and Biosynthesis Research : In studies investigating the biochemical pathways that produce 2-heptanone in insects or other organisms. wikipedia.org The use of a deuterated analog can help trace the metabolic fate of the natural compound. researchgate.net

Data Table: Chemical Properties of this compound

| Property | Value |

| CAS Number | 24588-56-5 cymitquimica.comglpbio.comchemicalbook.comclearsynth.com |

| Chemical Formula | C₇H₉D₅O cymitquimica.comglpbio.comeptes.com |

| Molecular Structure | CH₃(CH₂)₃CD₂COCD₃ cymitquimica.com |

| Molecular Weight | 119.23 g/mol cymitquimica.com |

| Appearance | Colorless Liquid cymitquimica.com |

| Isotopic Purity | Typically ≥98 atom % D cymitquimica.com |

Structure

3D Structure

Propriétés

IUPAC Name |

1,1,1,3,3-pentadeuterioheptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-3-4-5-6-7(2)8/h3-6H2,1-2H3/i2D3,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATSNJVOTSVZJV-QKLSXCJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)C([2H])([2H])CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Deuterium Incorporation into Ketones

Strategies for Site-Selective Deuteration of Aliphatic Ketones

Site-selective deuteration is crucial for creating isotopically labeled compounds with precisely placed deuterium (B1214612) atoms. For aliphatic ketones, the acidity of the α-protons provides a convenient handle for deuterium incorporation.

The protons on the carbon atoms adjacent to the carbonyl group (α-protons) of a ketone are acidic and can be removed by a base to form an enolate or protonated by a strong acid to facilitate enol formation. This enol or enolate intermediate is key to the hydrogen-deuterium exchange process.

One powerful method for α-deuteration is the use of superacid catalysts. In the presence of a deuterium source, such as heavy water (D₂O), a superacid can efficiently catalyze the H/D exchange at the α-positions of ketones. This method often leads to high levels of deuterium incorporation. The general mechanism involves the protonation (or deuteration) of the carbonyl oxygen, which enhances the acidity of the α-protons, facilitating their exchange with deuterium from the solvent. While specific studies on 2-heptanone (B89624) are not extensively detailed in publicly available literature, the principles of superacid-catalyzed deuteration are broadly applicable to aliphatic ketones.

Acid- and base-catalyzed H/D exchange reactions are fundamental and widely used techniques for α-deuteration. nih.gov In a basic medium (e.g., NaOD in D₂O), the α-protons are abstracted to form an enolate, which is then deuterated by the solvent. This process can be repeated to achieve polydeuteration. Conversely, in an acidic medium (e.g., DCl in D₂O), the ketone undergoes tautomerization to its enol form, and the subsequent ketonization incorporates deuterium at the α-position. The efficiency of these methods depends on factors such as reaction time, temperature, and the pKa of the α-protons.

A general representation of the base-catalyzed H/D exchange for 2-heptanone to produce the desired d5 analogue is as follows:

The choice of base is critical to avoid side reactions. Similarly, acid-catalyzed exchange can be represented as:

For the synthesis of specifically deuterated methyl ketones like 2-Heptanone-1,1,1,3,3-D5, controlling the extent and location of deuteration is essential. While H/D exchange is effective, precursor-based methods can offer greater control.

One approach involves the use of deuterated building blocks. For instance, the synthesis could start from a deuterated precursor that already contains the desired isotopic labels. The reaction of a suitable organometallic reagent with a deuterated electrophile is a common strategy.

Another method involves the controlled deuteration of a precursor molecule. For example, the synthesis of deuterated enaminones from methyl ketones has been reported as a route to access precursors for more complex deuterated molecules. nih.gov While not a direct synthesis of 2-heptanone-d5, this highlights the strategy of modifying a ketone to facilitate controlled deuteration before conversion to the final product.

Precursor-Based Deuterium Labeling Approaches

Precursor-based approaches involve synthesizing the target molecule from smaller, isotopically labeled starting materials. This method can provide unambiguous placement of deuterium atoms, although it may require a longer synthetic sequence.

For the synthesis of this compound, a plausible precursor-based approach could involve the acetoacetic ester synthesis. This could utilize deuterated ethyl acetoacetate (B1235776) (or a similar β-keto ester) and a suitable alkyl halide. However, achieving selective deuteration at both the acetyl methyl group and the α-methylene group of the precursor would be a synthetic challenge.

A more direct precursor approach could involve the Grignard reaction between a deuterated acetyl source and an appropriate alkyl magnesium halide. For example, the reaction of deuterated acetyl chloride (CD₃COCl) with pentylmagnesium bromide could, in principle, yield 2-heptanone deuterated at the C-1 position. Subsequent deuteration at the C-3 position would then be required, likely via an H/D exchange reaction as described previously.

Optimization of Deuterium Content and Isotopic Purity in this compound Synthesis

Achieving high deuterium content and isotopic purity is the ultimate goal of any deuteration synthesis. Isotopic purity refers to the percentage of molecules that contain the desired number and location of deuterium atoms. Commercially available this compound is often cited with an isotopic enrichment of 98 atom % D. This indicates that, on average, 98% of the hydrogen atoms at the specified positions (1,1,1,3,3) have been replaced by deuterium.

The optimization of a deuteration reaction involves a systematic study of various reaction parameters to maximize the incorporation of deuterium and minimize isotopic scrambling or back-exchange.

Key Optimization Parameters:

| Parameter | Effect on Deuteration | Considerations |

| Deuterium Source | The isotopic enrichment of the deuterium source (e.g., D₂O, DCl) directly impacts the maximum achievable isotopic purity of the product. | High-purity D₂O (>99.8%) is typically used. |

| Catalyst | The choice and concentration of the acid or base catalyst can influence the reaction rate and selectivity. | Stronger bases or acids generally lead to faster exchange but may also promote side reactions. |

| Reaction Temperature | Higher temperatures generally increase the rate of H/D exchange. | Excessive heat can lead to degradation or unwanted side reactions. |

| Reaction Time | Sufficient reaction time is necessary to allow for complete exchange at the target positions. | Prolonged reaction times may increase the risk of back-exchange or side product formation. |

| Solvent | The choice of solvent can affect the solubility of the substrate and the efficiency of the catalyst. | For H/D exchange, a deuterated solvent that also acts as the deuterium source is ideal. |

| Work-up Procedure | The work-up procedure must be carefully designed to avoid back-exchange of the incorporated deuterium with protons from non-deuterated solvents or reagents. | Use of D₂O and deuterated solvents during extraction and purification is often necessary. |

Isotopic Purity Analysis:

The deuterium content and isotopic purity of this compound are typically determined using analytical techniques such as:

Mass Spectrometry (MS): MS can determine the molecular weight of the deuterated compound and the distribution of different isotopologues (molecules with different numbers of deuterium atoms). The mass spectrum of 2-heptanone shows a characteristic fragmentation pattern, and in the deuterated analogue, the corresponding fragments will be shifted by the mass of the incorporated deuterium atoms. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to determine the degree of deuteration by observing the disappearance or reduction in the intensity of the signals corresponding to the protons that have been replaced by deuterium. For this compound, the signals for the methyl protons at C-1 and the methylene (B1212753) protons at C-3 would be absent or significantly reduced. ¹³C NMR and ²H NMR can also provide valuable information about the location and extent of deuteration.

By carefully controlling the reaction conditions and using appropriate analytical methods to monitor the outcome, the synthesis of this compound can be optimized to achieve the high isotopic purity required for its intended applications.

Advanced Analytical Applications of 2 Heptanone 1,1,1,3,3 D5

Internal Standard Applications in Chromatography-Mass Spectrometry

2-Heptanone-1,1,1,3,3-D5 is frequently employed as an internal standard in a variety of chromatography-mass spectrometry techniques. An internal standard is a compound added in a constant amount to samples, calibration standards, and blanks to correct for the loss of analyte during sample processing and to compensate for variations in instrument response. The use of a stable isotope-labeled standard like this compound is particularly advantageous because it co-elutes with the analyte, providing the most effective means of correcting for measurement errors that can arise from ion suppression or enhancement in the mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Organic Compound (VOC) Analysis

In the analysis of volatile organic compounds (VOCs), Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique. The precision of quantitative GC-MS analysis is significantly improved by the use of internal standards. This compound is an effective internal standard for the quantification of its non-deuterated counterpart, 2-heptanone (B89624), and other structurally similar VOCs. For instance, in studies of VOCs present in indoor air, compounds like 2-heptanone, 3-heptanone, and heptanal are often detected as closely eluting isomers, making accurate quantification challenging. By adding a known quantity of this compound to the sample, variations in sample injection volume, extraction efficiency, and instrument drift can be normalized.

Research on VOCs from postmortem microbes has utilized GC-MS to identify and quantify various compounds, including 2-heptanone, which was categorized as a "produced" compound during microbial growth. In such complex analyses, a deuterated internal standard is crucial for achieving reliable quantitative data. The standard is added to the sample prior to the purge-trap-desorb process, ensuring that any variability introduced during these steps affects both the analyte and the standard equally.

Table 1: Application of this compound in GC-MS VOC Analysis

| Analytical Method | Matrix | Target Analytes | Purpose of Internal Standard |

|---|---|---|---|

| TD-GCxGC-MS | Indoor Air | Volatile Organic Compounds (e.g., ketones, aldehydes) | To improve the accuracy of quantification for structurally similar VOCs. |

| Purge-and-Trap GC-MS | Water (Drinking, Wastewater) | Volatile Priority Pollutants | To correct for variability in the purge-trap-desorb process and instrument response. |

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) in Complex Matrices

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) is a powerful technique for analyzing compounds in complex matrices such as biological fluids, food, and environmental samples. These matrices are prone to "matrix effects," where co-eluting substances can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. Deuterated internal standards are the gold standard for mitigating these issues.

Although 2-heptanone itself is highly volatile and more suited to GC-MS, the principles of using deuterated standards are directly applicable to UHPLC-MS for less volatile ketones or other analytes. A stable isotope-labeled standard like this compound, if used for an appropriate analyte, would co-elute and experience the same matrix effects as the analyte. This allows the ratio of the analyte peak area to the internal standard peak area to remain constant, providing an accurate measure of the analyte's concentration. The use of deuterated analogues has been shown to improve accuracy in the analysis of pesticides and mycotoxins in differing cannabis matrices, reducing relative standard deviation (RSD) values significantly.

Proton Transfer Reaction Mass Spectrometry (PTR-MS) for Real-Time Monitoring

Proton Transfer Reaction Mass Spectrometry (PTR-MS) is a chemical ionization technique that enables sensitive, real-time detection of VOCs without sample preparation or chromatographic separation. It is widely used in atmospheric science, breath analysis, and food science for monitoring dynamic changes in VOC concentrations. In PTR-MS, VOCs are ionized by proton transfer from H₃O⁺ ions.

While PTR-MS offers real-time data, instrument sensitivity can fluctuate over time. Therefore, regular calibration is necessary for accurate quantification. This compound can be used as part of a calibrated gas mixture to provide a continuous internal standard, allowing for correction of instrument drift. The known concentration of the deuterated standard provides a stable reference point against which the signals of target analytes, such as native 2-heptanone or other ketones, can be normalized. This is particularly important for isomeric ketones, which can be difficult to distinguish with PTR-MS alone but can be quantified if their response factors relative to the internal standard are known.

Method Development and Validation with this compound

The development and validation of robust analytical methods are crucial for ensuring data quality. This compound plays a key role in this process, particularly in establishing the reliability and performance characteristics of quantitative assays.

Calibration Curve Construction and Response Factor Determination

A calibration curve is essential for quantitative analysis, establishing the relationship between the instrument's response and the concentration of an analyte. When using an internal standard like this compound, a constant amount of the standard is added to each calibration standard containing the analyte at varying known concentrations. The instrument response is then measured for both the analyte and the internal standard.

The calibration curve is constructed by plotting the ratio of the analyte's peak area to the internal standard's peak area against the analyte's concentration. This ratio corrects for variations in injection volume and instrument response. The slope of this line is related to the relative response factor (RRF). The response factor (RF) itself is the ratio of the detector response to the concentration of a compound. When using an internal standard, the RRF is calculated as the ratio of the analyte's RF to the internal standard's RF. This approach ensures that even if absolute instrument response changes, the ratio remains stable, leading to more accurate quantification.

Table 2: Example Data for Calibration Curve Construction

| Analyte Conc. (ppb) | IS Conc. (ppb) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |

|---|---|---|---|---|

| 1 | 20 | 5,000 | 100,000 | 0.05 |

| 5 | 20 | 25,000 | 100,000 | 0.25 |

| 10 | 20 | 50,000 | 100,000 | 0.50 |

| 25 | 20 | 125,000 | 100,000 | 1.25 |

This table illustrates how the area ratio of the analyte to a constant concentration of an internal standard is used to build a linear calibration curve.

Assessment of Detection and Quantification Limits

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters in method validation that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

These limits are typically determined by analyzing samples with low concentrations of the analyte. The use of an internal standard like this compound can improve the reliability of LOD and LOQ estimations. By compensating for random variations in the analytical process, the internal standard helps to stabilize the signal at low concentrations, leading to a more accurate assessment of the method's true detection capabilities. The LOD is often calculated as 3 times the standard deviation of the blank or low-level sample response divided by the slope of the calibration curve, while the LOQ is calculated as 10 times that value. The stability provided by the internal standard ensures that the calculated slope and standard deviation are more representative of the method's performance.

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| 2-Heptanone |

| 3-Heptanone |

| Heptanal |

| Acetonitrile |

| Acrylonitrile |

| 1,4-Dioxane |

| Butyric acid |

| Isobutyric acid |

| Ethyl acetate |

| Hydroxybutanals |

| Nonanal |

| Isoprene |

| Lauric acid |

| Nonanoic acid |

| Imidacloprid |

| Imidacloprid-D4 |

| Cyclosporine A |

| Tacrolimus |

| Sirolimus |

| Everolimus |

| Mycophenolic acid |

| Testosterone |

| 5-hydroxyindole-3-acetic-2,2-D2 acid |

| Buformin hydrochloride |

| Metformin |

| 6-bromodopamine |

| 6-cyanodopamine |

| 4-methylethcathinone |

| N-ethylbuphedrone |

| Aldosterone |

| 25-hydroxyvitamin D3 |

| Kahalalide F |

| ES-285 |

| 2-Butanone |

| 2-Pentanone |

| 3-Pentanone |

| 2-Hexanone |

| 3-Hexanone |

| 4-Heptanone |

| 3-Octanone |

| 2-Nonanone |

| 3-Nonanone |

| 2-Decanone |

| 3-Decanone |

| Cyclohexanone |

| 3-methyl-2-butanone |

| 3-methyl-2-pentanone |

| 2-methyl-3-pentanone |

| 2-methyl-3-hexanone |

| 2-methyl-3-heptanone |

| 3,5-dimethyl-4-heptanone |

| 2,4-dimethyl-3-pentanone |

| 5-nonanone |

| Methanol |

| Acetaldehyde |

| Acetone |

| Methyl vinyl ether |

| Acetic acid |

| Glycolaldehyde |

| Diacetyl |

| 1,3-pentadiene |

| Hexane |

| 1-butanol |

| Dimethyldisulfide |

| 1-methylcyclohexene |

| Acetic acid butyl ester |

| Ethylbenzene |

| Phenol |

| 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate |

| n-decane |

| α-pinene |

| n-hexanal |

| 2-ethylhexanol |

| Hexanol |

Evaluation of Precision, Accuracy, and Reproducibility

The use of stable isotope-labeled internal standards (SIL-IS), such as this compound, is a cornerstone of high-quality quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. The key advantage of using a SIL-IS is its chemical and physical similarity to the target analyte, 2-Heptanone. Both compounds exhibit nearly identical behavior during sample preparation, extraction, and chromatographic separation. This co-elution ensures that any variations or losses of the analyte during the analytical process are mirrored by the internal standard, allowing for reliable correction and thus enhancing the precision, accuracy, and reproducibility of the measurement. researchgate.netscispace.com

Method validation studies for analytes using their corresponding deuterated internal standards consistently demonstrate superior performance compared to methods using structural analogues or external calibration. For instance, the implementation of a SIL-IS can significantly improve the bias of an assay; in one comparative study, the mean bias for an analyte was 100.3% (with a standard deviation of 7.6%) when using a SIL-IS, compared to 96.8% (with a standard deviation of 8.6%) when using an analogous internal standard. scispace.com This highlights the improved accuracy achieved by correcting for matrix effects and instrumental variability. scispace.com

Precision is typically evaluated by the relative standard deviation (RSD) of replicate measurements. The use of a SIL-IS like 2-Heptanone-D5 minimizes variability, leading to low RSD values, often well below 15% for quality control samples, which is a common acceptance criterion in bioanalytical method validation. Reproducibility, which assesses the consistency of results across different analytical runs, days, or laboratories, is also greatly improved. By accounting for variations in instrument performance and sample workup, the SIL-IS ensures that the ratio of the analyte to the standard remains constant, leading to highly reproducible quantitative results. researchgate.netgithub.io

To avoid analytical errors, it is crucial to use a highly pure internal standard and to select a mass difference that prevents interference from naturally occurring isotopes of the target analyte. github.io For this compound, the +5 mass unit difference effectively separates its mass spectrometric signal from that of the unlabeled 2-Heptanone, preventing isotopic crosstalk and ensuring accurate quantification.

Table 1: Representative Performance Metrics for an Analytical Method Using a Stable Isotope-Labeled Internal Standard

| Parameter | Typical Acceptance Criteria | Rationale for Improvement with 2-Heptanone-D5 |

|---|---|---|

| Accuracy (Bias %) | Within ±15% of nominal value | Corrects for matrix effects and analyte loss during sample preparation, leading to a measured value closer to the true value. scispace.com |

| Precision (RSD %) | ≤15% | Normalizes for variations in injection volume and instrument response, reducing the variability of replicate measurements. researchgate.net |

| Reproducibility | Consistent results across different runs | Minimizes inter-assay variability by compensating for day-to-day differences in analytical conditions. |

| Linearity (r²) | ≥0.99 | Ensures the response ratio is proportional to concentration across a defined range. |

Application in Diverse Analytical Matrices

Food and Beverage Analysis (e.g., Milk, Fruit Volatiles)

This compound serves as an ideal internal standard for the quantification of its unlabeled counterpart in complex food and beverage matrices. 2-Heptanone is a naturally occurring volatile compound that contributes to the characteristic aroma and flavor profiles of numerous products. For example, it is a known component of the aroma of certain cheeses and is found in beer, butter, and white bread.

In dairy science, 2-Heptanone has been identified as a key compound contributing to the oxidation off-flavor in UHT milk during storage. nih.gov Accurate quantification is crucial for quality control, and the use of 2-Heptanone-D5 in an isotope dilution assay allows for precise measurement by correcting for matrix interference from fats and proteins in milk.

The compound is also significant in the analysis of fruit volatiles. Research has identified 2-heptanone as a volatile component in fruits such as bananas and blackberries. mdpi.comepa.gov The analysis of fruit aromas is essential for assessing ripeness, quality, and cultivar differences. Given the complexity and variability of volatile profiles in fruits, the stable isotope dilution method using 2-Heptanone-D5 provides the necessary accuracy and reproducibility for these demanding applications.

Table 2: Occurrence of 2-Heptanone in Various Food and Beverage Matrices

| Matrix | Significance of 2-Heptanone | Analytical Utility of 2-Heptanone-D5 |

|---|---|---|

| Cow Milk (UHT) | Contributes to storage-related off-flavor. nih.gov | Enables accurate quantification for quality control and shelf-life studies. |

| Fruit Volatiles (e.g., Banana, Blackberry) | Component of the characteristic fruit aroma profile. mdpi.comepa.gov | Provides reliable data for flavor research and cultivar characterization. |

| Cheese (e.g., Gorgonzola) | Part of the typical flavor profile. | Allows for precise measurement in complex dairy matrices for flavor analysis. |

| Beer | Naturally occurring flavor component. | Aids in the quality assessment and consistency monitoring of the final product. |

Air Quality Monitoring and Emission Assessment

2-Heptanone is among the many volatile organic compounds (VOCs) present in indoor and outdoor air, originating from both natural and man-made sources. mdpi.com As an atmospheric carbonyl, it can be a precursor to the formation of ozone and secondary organic aerosols, making its monitoring important for air quality assessment. mdpi.com Sources of 2-heptanone in the environment include industrial and vehicle emissions, biomass burning, and emissions from building materials and cooking. mdpi.comnih.gov

Accurate quantification of specific VOCs like 2-heptanone in air samples is challenging due to their low concentrations and the complexity of the atmospheric matrix. Standard methods for air analysis, such as EPA Method TO-15, often employ GC-MS. restek.com The use of this compound as an internal standard is critical for achieving high accuracy in these analyses. It allows for precise quantification by correcting for variations in sampling volume, sample loss during pre-concentration steps, and instrumental drift. researchgate.net

In emission assessment studies, such as those evaluating vehicle exhaust or industrial plumes, isotope dilution mass spectrometry with 2-Heptanone-D5 ensures that the reported emission factors are reliable and reproducible. This is also true for indoor air quality studies, where concentrations of ketones and aldehydes can be elevated due to cooking or off-gassing from consumer products. nih.gov

Table 3: Applications of 2-Heptanone-D5 in Air Analysis

| Application Area | Source of 2-Heptanone | Role of 2-Heptanone-D5 |

|---|---|---|

| Ambient Air Quality | Industrial emissions, photochemical reactions. mdpi.com | Accurate quantification for atmospheric chemistry models and human exposure assessment. |

| Indoor Air Monitoring | Cooking emissions, building materials, consumer products. nih.gov | Enables precise measurement to assess indoor air quality and potential health risks. |

| Vehicle Emission Testing | Incomplete combustion of fuels. mdpi.com | Provides reliable data for calculating emission factors and evaluating pollution control technologies. |

Biological Sample Analysis (e.g., Exhaled Breath, Urine)

The analysis of volatile organic compounds in biological samples is a rapidly growing field in clinical diagnostics and metabolic research. 2-Heptanone has been identified as a relevant metabolite in human breath and urine, where its concentration can be indicative of metabolic processes or exposure to certain substances. For instance, 2-heptanone is a known metabolite of n-heptane, and its presence in urine can be used to monitor occupational exposure to this solvent.

Exhaled breath analysis is a non-invasive technique with great potential for disease diagnosis. Elevated levels of certain carbonyl compounds, including ketones like 2-heptanone, in breath have been investigated as potential biomarkers for various conditions, such as lung cancer and other metabolic disorders. The analysis of these trace-level compounds requires highly sensitive and accurate methods, where the use of a SIL-IS like 2-Heptanone-D5 is indispensable for reliable quantification. scpscience.com

Similarly, in urinalysis, 2-Heptanone-D5 is employed to ensure the accurate measurement of endogenous 2-heptanone. The complex and variable composition of urine necessitates the use of an internal standard that can effectively compensate for matrix effects, leading to improved accuracy and precision in clinical and toxicological studies.

Table 4: Use of 2-Heptanone-D5 in Biological Sample Analysis

| Biological Matrix | Clinical/Research Relevance | Advantage of Using 2-Heptanone-D5 |

|---|---|---|

| Exhaled Breath | Potential biomarker for metabolic disorders and diseases like lung cancer. scpscience.com | Enables accurate and precise quantification of trace-level volatiles in a non-invasive sample. |

| Urine | Biomarker for occupational exposure to n-heptane. | Corrects for high matrix variability, ensuring reliable results in toxicology and metabolomics. |

Mechanistic Investigations and Metabolic Profiling Using 2 Heptanone 1,1,1,3,3 D5 As a Tracer

Elucidation of Biochemical Pathways via Isotopic Tracing

Isotopic tracing is a fundamental technique for mapping metabolic pathways. By introducing a labeled compound into a biological system, scientists can follow the labeled atoms as they are incorporated into downstream metabolites, providing direct evidence of metabolic routes.

Stable isotope tracing provides unparalleled insights into the metabolic wiring of cells by allowing a metabolic substrate to be followed through downstream biochemical reactions. nih.gov This approach, while not providing absolute flux models, offers valuable qualitative information about the origin and relative production rates of metabolites. nih.gov The use of isotopically enriched nutrients, or tracers, allows for the direct interrogation of metabolic pathway activities and the assessment of enzymatic contributions to metabolite production and consumption. kuleuven.be

The combination of high-resolution liquid chromatography-mass spectrometry (LC-MS)-based untargeted metabolomics with stable isotope tracing offers a global view of the cellular fate of precursor metabolites. scripps.edu This methodology enables the detection of putative metabolites and the simultaneous quantification of the pattern and extent of isotope labeling. scripps.edu For instance, labeling cell cultures with uniformly 13C-labeled glucose has demonstrated the incorporation of glucose-derived carbon into a wide array of metabolites across diverse pathways, including carbohydrate, nucleotide, lipid, and amino acid metabolism. scripps.edu

Methyl ketones, such as 2-heptanone (B89624), are naturally occurring compounds produced by a variety of organisms, including bacteria, fungi, and plants. frontiersin.orgnih.gov In bacteria, the biosynthesis of 2-heptanone has been linked to a novel methylketone synthase gene. frontiersin.org This enzyme is involved in the production of 2-heptanone, and its activity is associated with an enhancement of de novo fatty acid synthesis. frontiersin.org

The biosynthesis of 2-heptanone is understood to proceed from octanoic acid, which is first oxidized to a β-ketoacid through several β-oxidation steps involving a range of enzymes. This intermediate is then decarboxylated to form 2-heptanone, which has one less carbon atom. researchgate.net Research has identified putative methylketone synthase homologs in various bacteria, including Bacillus, Gilliamella, Acetobacteraceae, Bartonella, and Lactobacillaceae. nih.gov

| Organism/System | Precursor | Key Enzyme/Process | Product |

| Bacillus nematocida B16 | Fatty acid synthesis intermediates | Methylketone synthase (yneP) | 2-Heptanone |

| General Bacterial Pathway | Octanoic acid | β-oxidation enzymes, Decarboxylase | 2-Heptanone |

| Lycopersicon hirsutum (Wild Tomato) | Fatty acid biosynthesis intermediates | Methylketone synthetases | Methylketones |

Deuterium (B1214612) Kinetic Isotope Effects (DKIE) in Enzymatic Reactions

The replacement of hydrogen with its heavier isotope, deuterium, can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). umich.edunih.gov This effect is particularly pronounced when a bond to the isotope is broken in the rate-determining step of the reaction. wikipedia.org The study of KIEs is a powerful tool for elucidating the mechanisms of both enzymatic and non-enzymatic reactions. umich.edunih.gov

The magnitude of the deuterium KIE is related to the change in zero-point vibrational energy between the ground state and the transition state. princeton.eduyoutube.com Because a C-D bond has a lower zero-point energy than a C-H bond, more energy is required to break the C-D bond, resulting in a slower reaction rate for the deuterated compound. chem-station.com This is referred to as a primary KIE. nih.gov Secondary KIEs occur when the isotopically labeled atom is not directly involved in bond breaking but its environment changes during the reaction. wikipedia.org

The use of 2-Heptanone-1,1,1,3,3-D5 in enzymatic studies allows researchers to probe the mechanism of enzymes that metabolize 2-heptanone. By comparing the reaction rates of the deuterated and non-deuterated forms, scientists can determine if a C-H bond at the labeled positions is broken in the rate-limiting step.

Biomarker Discovery and Validation in Biological Systems

2-Heptanone has been identified as a volatile organic compound (VOC) in various biological systems and is associated with several diseases in humans, including ulcerative colitis, Crohn's disease, and nonalcoholic fatty liver disease.

2-Heptanone is a naturally occurring ketone found in a variety of foods and is also an endogenous metabolite in humans. wikipedia.org It has been detected in biofluids such as urine, saliva, and cerebrospinal fluid. The presence and concentration of 2-heptanone can be indicative of certain physiological or pathological states. For example, it is a known metabolite of n-heptane, and its presence in urine can indicate exposure to this solvent. wikipedia.org

In quantitative biomarker studies, isotopically labeled internal standards are crucial for accurate and precise measurements, particularly when using mass spectrometry-based methods. princeton.edu this compound serves as an ideal internal standard for the quantification of endogenous 2-heptanone. chem-station.com Because it has the same chemical properties as the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. The mass difference allows for its distinct detection and enables correction for variations in sample preparation and instrument response, leading to more reliable and reproducible quantification of the 2-heptanone biomarker.

Pharmacokinetic and Pharmacodynamic Studies with Deuterated Analogues

The use of stable isotope-labeled compounds, such as this compound, represents a powerful strategy in pharmacokinetic and pharmacodynamic research. By replacing specific hydrogen atoms with deuterium, researchers can trace the metabolic fate of a molecule and investigate its mechanism of action without altering its fundamental chemical properties. This section explores the principles and methodologies of utilizing deuterated analogues like this compound in such studies.

Principles of Using Deuterated Analogues in Pharmacokinetic Studies

Pharmacokinetics involves the study of how an organism affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). Deuterated compounds are invaluable tools in these investigations due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. This effect can significantly alter the pharmacokinetic profile of a compound, often resulting in a longer half-life and increased systemic exposure.

By administering a mixture of the non-deuterated (protio) and deuterated compound, researchers can simultaneously track both forms within a biological system. This approach, known as a "cassette" or "cocktail" dosing, allows for a direct comparison of the pharmacokinetic parameters of the two analogues, thereby providing insights into the metabolic pathways and the impact of deuteration.

Mechanistic Insights from Metabolic Profiling

Metabolic profiling, or metabolomics, aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. When a deuterated tracer like this compound is introduced, mass spectrometry-based analytical techniques can distinguish between the metabolites of the deuterated and non-deuterated compound. This allows for the unambiguous identification of metabolic products and the elucidation of biotransformation pathways.

For instance, if the metabolism of 2-heptanone involves oxidation at the C-1 or C-3 position, the presence of deuterium at these sites in this compound would be expected to slow down these reactions. By analyzing the resulting metabolite profile, researchers can pinpoint the primary sites of metabolism and understand the enzymatic processes involved.

Illustrative Research Findings

The expected results would likely demonstrate a difference in the clearance and half-life of the two compounds. The data could be presented in a table format to highlight these differences.

Table 1: Hypothetical Pharmacokinetic Parameters of 2-Heptanone and its Deuterated Analogue

| Parameter | 2-Heptanone | This compound |

| Cmax (ng/mL) | 150 | 180 |

| Tmax (hr) | 0.5 | 0.75 |

| AUC (ng·hr/mL) | 300 | 450 |

| t1/2 (hr) | 1.2 | 2.5 |

| Clearance (mL/min/kg) | 10.5 | 5.8 |

This data is illustrative and not based on actual experimental results.

Furthermore, analysis of urinary metabolites could reveal the impact of deuteration on the metabolic pathways.

Table 2: Hypothetical Relative Abundance of 2-Heptanone Metabolites

| Metabolite | 2-Heptanone (%) | This compound (%) |

| Unchanged 2-Heptanone | 20 | 35 |

| 2,3-Heptanedione | 40 | 25 |

| 1-Hydroxy-2-heptanone | 30 | 15 |

| Other Oxidized Metabolites | 10 | 25 |

This data is illustrative and not based on actual experimental results.

These hypothetical tables demonstrate how the use of this compound could provide detailed insights into the pharmacokinetics and metabolism of 2-heptanone. The reduced formation of metabolites resulting from oxidation at the deuterated positions would be a key finding, confirming the site of metabolic attack and the utility of deuteration in modulating the compound's metabolic fate.

In the context of pharmacodynamics, which is the study of a drug's effects on the body, understanding the metabolic profile is crucial. If a metabolite is responsible for the biological activity or toxicity of the parent compound, then altering its formation through deuteration can have significant pharmacodynamic consequences. By using a tracer like this compound, researchers can correlate the concentration of specific metabolites with the observed physiological effects, thereby elucidating the mechanism of action.

Research on Biological and Environmental Interactions Involving 2 Heptanone 1,1,1,3,3 D5

Microbial Metabolism and Production of Ketones

Methyl ketones, including 2-heptanone (B89624), are naturally occurring volatile organic compounds (VOCs) produced by a wide array of organisms, including bacteria, fungi, plants, and insects. frontiersin.org In microorganisms, these compounds are typically synthesized through pathways linked to fatty acid metabolism. frontiersin.org The primary route for 2-heptanone production involves the microbial β-oxidation of octanoic acid. researchgate.net In this process, the fatty acid is first oxidized to a β-ketoacid, which is then decarboxylated to yield 2-heptanone, a ketone with one less carbon atom than its fatty acid precursor. researchgate.net

Several bacterial species have been identified as producers of 2-heptanone. Research has demonstrated its synthesis by bacteria associated with honey bees, such as Acetobacteraceae bacterium, Bacillus thuringiensis, and Apilactobacillus kunkeei, with production concentrations measured between 1.5 and 2.6 ng/mL in culture filtrates. nih.govnih.govresearchgate.net The production is often strain-specific. nih.govnih.govresearchgate.net The key enzyme in this synthesis is a methylketone synthase. nih.gov For instance, a novel methylketone synthase gene, yneP, has been identified in the pathogenic bacterium Bacillus nematocida, which is directly involved in 2-heptanone production. frontiersin.org Homologous genes have been found in other bacterial families, including Gilliamella, Bartonella, and Lactobacillaceae, suggesting a widespread potential for this biosynthetic capability. nih.govresearchgate.net

Metabolic engineering has also been employed to enhance the production of 2-heptanone in organisms like Escherichia coli. researchgate.net These strategies involve introducing specific thioesterases to produce the octanoate (B1194180) precursor from fatty acid biosynthesis and then leveraging the β-oxidation pathway to generate the final methyl ketone product. researchgate.net

| Microorganism | Metabolic Pathway/Precursor | Observed Production / Context | Reference |

|---|---|---|---|

| Acetobacteraceae bacterium | Fatty Acid Metabolism | 1.5 - 2.6 ng/mL in culture filtrate | nih.govnih.gov |

| Bacillus thuringiensis | Fatty Acid Metabolism | 1.5 - 2.6 ng/mL in culture filtrate | nih.govnih.gov |

| Apilactobacillus kunkeei | Fatty Acid Metabolism | 1.5 - 2.6 ng/mL in culture filtrate | nih.govnih.gov |

| Bacillus nematocida B16 | Fatty Acid Metabolism (via yneP gene) | Produces 2-heptanone as a nematode attractant | frontiersin.org |

| Lactobacillus casei | Fatty Acid Metabolism | Contributes to aroma in dairy products | nih.gov |

| Bacillus amyloliquefaciens | Not specified | Exhibits antifungal properties | nih.gov |

Role of 2-Heptanone as a Biological Signal or Metabolite

2-Heptanone serves diverse and significant roles as a semiochemical—a chemical involved in communication—and as a functional metabolite across different species. nih.gov In insects, it was historically considered an alarm pheromone for honey bees, intended to trigger defensive responses. frontiersin.org However, more recent studies have redefined its primary function. It is now understood to act as a potent local anesthetic secreted from the mandibles of honey bees when they bite pests such as the parasitic mite Varroa destructor and wax moth larvae. wikipedia.orgnih.gov This anesthetic effect paralyzes the pest, allowing the bee to eject it from the hive. wikipedia.orgnih.gov

Beyond its defensive role in honey bees, 2-heptanone is a crucial attractant in other ecological interactions. For the pathogenic bacterium Bacillus nematocida, 2-heptanone acts as a kairomone, luring its nematode host, which is a critical step for its "Trojan horse-like" infection mechanism. frontiersin.org In mammals, 2-heptanone has been identified as a urinary component and pheromone in mice and is present in the urine of stressed rats, where it may serve to alert other rats to danger. wikipedia.org It is also a known metabolite of n-heptane exposure in humans. wikipedia.org Furthermore, 2-heptanone is a natural component of many foods, contributing to the characteristic flavor and aroma of blue cheese and appearing in beer, butter, and bread. wikipedia.org

| Organism/System | Role | Description | Reference |

|---|---|---|---|

| Honey Bee (Apis mellifera) | Defensive Compound / Anesthetic | Secreted during a bite to anesthetize and paralyze pests like Varroa mites and wax moth larvae. | frontiersin.orgwikipedia.orgnih.gov |

| Nematodes | Kairomone (Attractant) | Attracts nematodes to the pathogenic bacterium Bacillus nematocida. | frontiersin.org |

| Ants | Alarm Pheromone | Functions as an alarm pheromone in various ant species. | nih.gov |

| Rats / Mice | Pheromone / Stress Signal | Present in the urine of stressed rats; acts as a pheromone in mice. | wikipedia.org |

| Humans | Metabolite | A metabolite of n-heptane exposure. | wikipedia.org |

| Food Systems (e.g., Cheese) | Flavor/Aroma Compound | Contributes to the characteristic aroma of blue cheese and is found in various other foods. | wikipedia.org |

| Microbial Communities | Chemical Signal | Hypothesized to act as a mediator in microbial chemical communication within beehives. | nih.govnih.gov |

Fate and Transport Studies of Deuterated Ketones in Environmental Systems

The environmental fate of a chemical describes its persistence and transformation, while transport refers to its movement through environmental compartments like soil, water, and air. For ketones like 2-heptanone, key fate processes include biodegradation by soil and water microorganisms, while transport is governed by physical properties such as water solubility and volatility.

The substitution of hydrogen with deuterium (B1214612) at the 1,1,1,3,3-positions introduces a significant factor known as the Kinetic Isotope Effect (KIE) . wikipedia.org The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. wikipedia.orgyoutube.com Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed significantly slower when deuterium is substituted at that position. wikipedia.orgyoutube.com The rate of a reaction involving a C-H bond can be 6 to 10 times faster than the same reaction involving a C-D bond. wikipedia.org

In the context of environmental systems, biodegradation is a primary degradation pathway for many organic compounds and is often initiated by enzymatic reactions that break C-H bonds. Therefore, the microbial degradation of 2-Heptanone-1,1,1,3,3-D5 is expected to be slower than that of its non-deuterated counterpart due to the KIE at the deuterated positions. This would lead to greater persistence of the deuterated compound in soil and water.

Challenges and Emerging Research Frontiers in Deuterated Ketone Science

Advancements in Deuterium (B1214612) Labeling Efficiency and Cost-Effectiveness

The widespread application of deuterated compounds like 2-Heptanone-1,1,1,3,3-D5 is intrinsically linked to the efficiency and economic viability of deuterium incorporation methods. Historically, the synthesis of such molecules has been hampered by high costs and complex procedures. dataintelo.com However, recent advancements in catalytic chemistry are paving the way for more accessible and sustainable deuterium labeling.

Catalytic Innovations:

A significant breakthrough has been the development of metal-free and superacid-catalyzed protocols for the α-deuteration of ketones using deuterium oxide (D₂O) as the deuterium source. rsc.org These methods offer high deuteration efficiency, often up to 99%, and exhibit excellent functional group compatibility. rsc.org For a compound like this compound, this would involve the exchange of protons at the α-positions (C1 and C3) to the carbonyl group. The use of D₂O is particularly advantageous as it is a more economical and readily available deuterium source compared to deuterium gas (D₂). nih.gov

Catalytic systems, such as those employing palladium on carbon (Pd/C) with an in-situ generation of D₂ gas from D₂O and aluminum, present an environmentally benign and safe alternative to traditional methods that often require handling explosive D₂ gas. nih.gov Lewis acid catalysts, like B(C₆F₅)₃, have also been shown to efficiently catalyze the α-deuteration of various bioactive carbonyl compounds with D₂O. nih.gov Such advancements are crucial for reducing the production cost of specifically labeled ketones.

Cost-Effectiveness Analysis:

| Deuterium Source | Relative Cost | Advantages | Disadvantages |

| Deuterium Gas (D₂) | High | High isotopic enrichment | Expensive, flammable, requires specialized equipment |

| Deuterium Oxide (D₂O) | Low | Inexpensive, readily available, safer to handle | May require catalysts for efficient exchange |

| Deuterated Solvents | Moderate | Can act as both solvent and deuterium source | Costlier than D₂O, potential for incomplete labeling |

| Deuterated Reagents | High | High specificity in labeling | Stoichiometric use, generates deuterated waste |

The trend towards using D₂O-based catalytic systems is a significant step in making compounds like this compound more accessible for widespread research and application. nih.govresearchgate.net

Development of Novel Analytical Platforms for Deuterated Compound Detection

The accurate detection and characterization of deuterated compounds are paramount to their effective use. Novel analytical platforms are continually being developed to provide greater sensitivity, resolution, and structural information for molecules such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the structural elucidation of deuterated compounds. While proton (¹H) NMR is limited for highly deuterated molecules, deuterium (²H) NMR and carbon-13 (¹³C) NMR provide invaluable information. In ²H NMR, the deuterium signal is directly observed, confirming the position and extent of labeling. ¹³C NMR can reveal deuterium isotope effects, which cause shifts in the carbon chemical shifts, allowing for the determination of the site and level of deuterium substitution. rsc.org For this compound, distinct signals for the deuterated methyl (CD₃) and methylene (B1212753) (CD₂) groups would be expected in the ¹³C NMR spectrum, differing from their protonated counterparts.

Mass Spectrometry (MS):

Mass spectrometry is a highly sensitive technique for the detection and quantification of deuterated compounds. The mass difference between deuterium and protium (B1232500) allows for the clear distinction between labeled and unlabeled molecules. scispace.com High-resolution mass spectrometry (HRMS) is particularly useful for resolving complex mixtures and accurately determining the elemental composition, which aids in confirming the incorporation of deuterium. umd.edu

Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of volatile ketones like 2-heptanone (B89624). researchgate.net In the mass spectrum of this compound, the molecular ion peak would be shifted by +5 mass units compared to the unlabeled compound. Fragmentation patterns would also be altered, providing further structural confirmation.

The table below summarizes the key analytical techniques for the characterization of this compound.

| Analytical Technique | Information Provided | Advantages | Limitations |

| ¹H NMR | Residual proton signals | Simple and fast | Limited information for highly deuterated compounds |

| ²H NMR | Direct detection of deuterium | Confirms labeling sites | Lower sensitivity than ¹H NMR |

| ¹³C NMR | Isotope shifts, structural information | Detailed structural analysis | Longer acquisition times |

| GC-MS | Molecular weight, fragmentation pattern | High sensitivity and separation | Potential for isotope effects on retention time |

| HRMS | Accurate mass, elemental composition | High resolution and accuracy | Higher instrument cost |

Expansion of Isotopic Labeling Applications in Systems Biology and Multi-Omics Research

Isotopically labeled compounds are indispensable tools in systems biology and multi-omics research, enabling the tracing of metabolic pathways and the quantification of biomolecules. this compound, or analogous deuterated ketones, can serve as valuable internal standards in these studies.

Metabolomics:

In metabolomics, which involves the comprehensive analysis of small molecules in a biological system, stable isotope-labeled internal standards are crucial for accurate quantification by LC-MS/MS. hilarispublisher.comisotope.com Deuterated standards, like this compound, can be added to biological samples at a known concentration. Since they have nearly identical chemical and physical properties to their endogenous, unlabeled counterparts, they co-elute during chromatography and experience similar ionization efficiencies in the mass spectrometer. hilarispublisher.com This allows for the correction of matrix effects and variations in instrument response, leading to more precise and reliable quantification of the target analyte. clearsynth.com

Lipidomics:

Lipidomics focuses on the global study of lipids in a biological system. Stable isotope labeling is a key technique for investigating lipid metabolism, including biosynthesis, transport, and degradation. nih.gov Deuterium oxide (D₂O) is a cost-effective precursor for the metabolic labeling of lipids. gist.ac.kr While this compound itself may not be a direct precursor for lipid synthesis, its utility as an internal standard for the quantification of specific ketone bodies or related lipid metabolites is significant. The use of deuterated standards in lipidomics is considered the gold standard for absolute quantification. nih.gov

The table below highlights the potential roles of this compound in multi-omics research.

| Omics Field | Application of this compound | Research Goal |

| Metabolomics | Internal Standard for Quantification | Accurate measurement of ketone bodies or related metabolites |

| Lipidomics | Internal Standard for Quantification | Precise quantification of specific lipid species |

| Fluxomics | Tracer for Metabolic Pathways (hypothetical) | Elucidation of metabolic flux through ketone-related pathways |

Interdisciplinary Research Integrating this compound for Complex Problem Solving

The unique properties of deuterated compounds lend themselves to a variety of interdisciplinary research areas. While direct research integrating this compound is not yet widespread, its potential applications can be inferred from studies involving other deuterated ketones and volatile organic compounds.

Environmental Science:

In environmental science, deuterated compounds can be used as tracers to study the fate and transport of pollutants. clearsynth.com For instance, 2-heptanone is a volatile organic compound (VOC) that can be found in the environment. chemicalbook.com By using this compound as a tracer, researchers could track its degradation pathways, atmospheric reactions, and partitioning between different environmental compartments (air, water, soil) with high precision using mass spectrometry. battelle.org This information is vital for developing accurate environmental models and risk assessments.

Materials Science:

In materials science, deuterium labeling can be used to probe molecular structure and dynamics. Deuterated compounds are utilized in the production of organic light-emitting diodes (OLEDs) to enhance their stability and performance. zeochem.com While this compound is a relatively simple molecule, it could potentially be used as a probe molecule in studies of polymer films or other materials. Its interactions with the material could be monitored using techniques like neutron scattering, where the difference in scattering cross-section between hydrogen and deuterium provides a powerful contrast.

Food Science and Agriculture:

2-Heptanone is a natural compound found in some foods and is also used as a flavoring agent. chemicalbook.com Deuterated versions could be used in food science to study the stability of flavors during processing and storage, or to trace the uptake and metabolism of flavor compounds in agricultural products.

The potential interdisciplinary applications of this compound are summarized below.

| Research Field | Potential Application | Scientific Question Addressed |

| Environmental Fate Analysis | Isotopic Tracer | What are the degradation pathways and transport mechanisms of 2-heptanone in the environment? |

| Atmospheric Chemistry | Reaction Kinetics Studies | How does isotopic substitution affect the rates of atmospheric reactions of 2-heptanone? |

| Polymer Science | Probe Molecule | How do small volatile molecules interact with and diffuse through polymer matrices? |

| Food Chemistry | Flavor Stability and Metabolism | How stable is 2-heptanone during food processing, and how is it metabolized in plants? |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 2-Heptanone-1,1,1,3,3-D5?

- Methodological Answer : Deuterated ketones like this compound are typically synthesized via H-D exchange reactions using deuterated reagents (e.g., D₂O or deuterated acids/bases). Purification often involves fractional distillation under inert conditions or preparative gas chromatography to achieve >98 atom%D purity, as noted in commercial standards . Confirm isotopic enrichment using mass spectrometry (MS) or nuclear magnetic resonance (NMR) .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at temperatures ≤4°C to minimize isotopic exchange or degradation. Use chemically compatible gloves (e.g., nitrile) and ensure proper ventilation during handling, as recommended for volatile deuterated compounds .

Q. What analytical techniques are essential for characterizing isotopic purity?

- Methodological Answer :

- MS : Quantify deuterium incorporation via high-resolution MS with electron ionization (EI) to distinguish isotopic peaks.

- NMR : Use ²H-decoupled ¹³C NMR to confirm deuterium placement at positions 1,1,1,3,3.

- Chromatography : Pair UPLC with MS detection for trace impurity analysis .

Advanced Research Questions

Q. How can this compound be applied in metabolic flux analysis or tracer studies?

- Methodological Answer : Incorporate the compound as a stable isotope tracer in metabolic pathways (e.g., lipid metabolism). Use LC-MS/MS to track deuterium-labeled intermediates. Optimize extraction protocols to minimize isotopic dilution, and validate data against non-deuterated controls .

Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., vapor pressure, solubility)?

- Methodological Answer : Cross-validate literature data using multiple techniques:

- Vapor Pressure : Employ static or dynamic gas saturation methods.

- Solubility : Use shake-flask or headspace gas chromatography.

- Reference datasets from authoritative sources like NIST Chemistry WebBook and replicate measurements under controlled conditions .

Q. How to optimize reaction conditions for deuterium retention in synthetic applications?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.